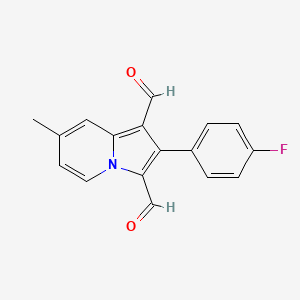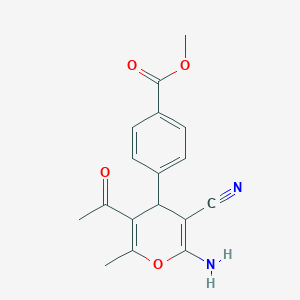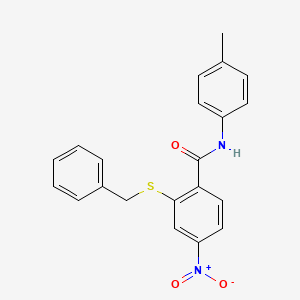![molecular formula C20H21NO6 B11513858 2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide](/img/structure/B11513858.png)
2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 4-hydroxyacetophenone under basic conditions to form the intermediate chalcone. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The presence of methoxy groups allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and sedative properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and exerting sedative effects . The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Isoeugenol methyl ether
Uniqueness
Compared to similar compounds, 2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxyphenyl moiety, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in drug development.
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[4-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H21NO6/c1-24-17-10-14(11-18(25-2)20(17)26-3)16(22)9-6-13-4-7-15(8-5-13)27-12-19(21)23/h4-11H,12H2,1-3H3,(H2,21,23)/b9-6+ |
InChI Key |
WWRHWXVJUGUCBC-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)OCC(=O)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]-2-hydroxybenzoic acid](/img/structure/B11513783.png)
![2-chloro-4-{(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate](/img/structure/B11513784.png)

![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11513790.png)
![3-Fluoro-N-[2-(N-hydroxycarbamimidoyl)-ethyl]-N-methyl-benzamide](/img/structure/B11513791.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11513793.png)
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11513804.png)
![1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11513813.png)
![Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B11513818.png)
![methyl 3'-(2-methoxyphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11513829.png)
![7-[3-[(5-Keto-3,3-dimethyl-cyclohexen-1-yl)amino]propyl]-1,3-dimethyl-xanthine](/img/structure/B11513831.png)
![(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11513836.png)
